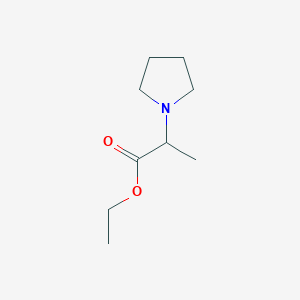

Ethyl 2-pyrrolidin-1-ylpropanoate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-pyrrolidin-1-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8(2)10-6-4-5-7-10/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGPWEICKXUJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-pyrrolidin-1-ylpropanoate

Disclaimer: Ethyl 2-pyrrolidin-1-ylpropanoate is not extensively documented in readily accessible scientific literature and chemical databases. Consequently, a specific CAS number has not been definitively assigned, and experimental data on its physical and spectral properties are scarce. This guide provides information based on its chemical structure, data from closely related compounds, and established principles of organic chemistry. The experimental protocols described are predictive and based on standard laboratory procedures for compounds of this class.

Chemical Identity and Properties

This compound is a tertiary amine and an ester. Its structure consists of a pyrrolidine ring N-substituted at the 2-position of an ethyl propanoate moiety.

| Identifier | Value |

| IUPAC Name | Ethyl 2-(pyrrolidin-1-yl)propanoate |

| Synonyms | Ethyl 2-(1-pyrrolidinyl)propanoate |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| Canonical SMILES | CCOC(=O)C(C)N1CCCC1 |

| Physical State | Expected to be a liquid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

Proposed Synthesis

A plausible and common method for the synthesis of this compound is the nucleophilic substitution reaction between pyrrolidine and ethyl 2-bromopropanoate.

Experimental Protocol:

-

Reaction Setup: To a solution of pyrrolidine (1.1 equivalents) in a suitable aprotic solvent (e.g., acetonitrile or tetrahydrofuran) in a round-bottom flask, add potassium carbonate (1.5 equivalents) as a base.

-

Addition of Electrophile: While stirring the mixture at room temperature, add ethyl 2-bromopropanoate (1.0 equivalent) dropwise.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically heated to reflux to ensure completion.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the inorganic salts. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the following provides an expectation of the key signals for the characterization of this compound.

| Technique | Expected Key Signals |

| ¹H NMR | - Ethyl group protons: a triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (OCH₂).- Propanoate methyl group: a doublet around 1.1 ppm.- Propanoate methine proton: a quartet around 3.0 ppm.- Pyrrolidine protons: multiplets in the range of 1.7-2.8 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) of the ester around 173 ppm.- Methylene carbon of the ethyl group (OCH₂) around 60 ppm.- Methyl carbon of the ethyl group around 14 ppm.- Methine carbon of the propanoate group around 60 ppm.- Methyl carbon of the propanoate group around 18 ppm.- Pyrrolidine carbons in the range of 23-54 ppm. |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 171. |

| IR | - Strong C=O stretching vibration for the ester at approximately 1735 cm⁻¹.- C-N stretching vibration around 1100-1200 cm⁻¹.- C-H stretching vibrations for sp³ carbons just below 3000 cm⁻¹. |

General Experimental Protocol for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure.

-

-

Mass Spectrometry (MS):

-

Introduce a dilute solution of the sample into a mass spectrometer (e.g., using electrospray ionization - ESI).

-

Acquire the mass spectrum to determine the molecular weight of the compound.

-

-

Infrared (IR) Spectroscopy:

-

Place a small amount of the neat liquid sample on the ATR crystal of an FTIR spectrometer.

-

Acquire the IR spectrum to identify the characteristic functional groups.

-

Caption: General workflow for the characterization of a synthesized organic compound.

Safety and Handling

Specific safety data for this compound is not available. The following recommendations are based on the safety profiles of structurally related pyrrolidine derivatives and tertiary amines.

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves, and a lab coat. |

| Handling | Handle in a well-ventilated area or in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. |

| Storage | Store in a tightly sealed container in a cool, dry place away from oxidizing agents. |

| First Aid (In case of exposure) | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. If not breathing, give artificial respiration. Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

This technical guide provides a foundational understanding of this compound for research and development purposes. All proposed experimental work should be conducted with appropriate safety precautions and by qualified personnel.

Technical Dossier: Ethyl 2-pyrrolidin-1-ylpropanoate and Related Isomers

Foreword for Researchers, Scientists, and Drug Development Professionals

This document addresses the inquiry for a comprehensive technical guide on Ethyl 2-pyrrolidin-1-ylpropanoate. A critical challenge encountered during the compilation of this report is the absence of a registered CAS (Chemical Abstracts Service) number for this specific chemical name in publicly accessible scientific databases. The lack of a unique CAS identifier precludes the definitive retrieval of validated experimental data, established protocols, and associated biological pathways for this compound.

The molecular formula for the requested compound is C₉H₁₇NO₂. It is important to note that multiple structural isomers share this formula, each with a unique CAS number and distinct physicochemical and biological properties. This guide, therefore, provides available technical information on closely related and structurally verified isomers of this compound to aid researchers in distinguishing between these compounds and to highlight the current data landscape.

Section 1: Isomer Identification and Physicochemical Properties

Due to the ambiguity surrounding "this compound," we present data for two structurally confirmed isomers: Ethyl 3-pyrrolidin-1-ylpropanoate and Ethyl (S)-1-ethylpyrrolidine-2-carboxylate .

| Property | Ethyl 3-pyrrolidin-1-ylpropanoate | Ethyl (S)-1-ethylpyrrolidine-2-carboxylate |

| Synonyms | Ethyl 1-pyrrolidinepropanoate, 1-Pyrrolidinepropanoic acid, ethyl ester | Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate |

| CAS Number | 6317-35-7[1] | 938-54-5[2] |

| Molecular Formula | C₉H₁₇NO₂[1] | C₉H₁₇NO₂[2] |

| Molecular Weight | 171.24 g/mol [1] | 171.24 g/mol [2] |

| IUPAC Name | ethyl 3-pyrrolidin-1-ylpropanoate[1] | ethyl (2S)-1-ethylpyrrolidine-2-carboxylate[2] |

Section 2: Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of "this compound" are not available due to the absence of its definitive identification in scientific literature. However, synthesis methods for related compounds provide insight into potential synthetic routes.

Synthesis of a Structurally Related Compound: Ethyl 2-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate

A study reports the synthesis of ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate via a single-step reaction of ethyl isobutyrate with N-phenylmaleimide.[3]

Experimental Protocol: The synthesis is achieved through an organocatalytic asymmetric Michael addition. In the presence of methylated L-proline as an organocatalyst, the compound was obtained in a 96% isolated yield with a reaction time of 6 hours.[3] The product was characterized as a white powder soluble in polar organic solvents.[3]

Diagram of Synthetic Pathway:

Caption: Synthesis of a substituted pyrrolidine derivative.

Section 3: Biological Activity and Signaling Pathways

Information regarding the biological activity and associated signaling pathways of "this compound" is unavailable. Research on structurally similar compounds can, however, offer potential areas for investigation.

For instance, the synthesized ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate was evaluated for its anti-inflammatory and analgesic potential.[3]

In Vitro Anti-inflammatory Activity

The compound demonstrated inhibitory activity against COX-1, COX-2, and 5-LOX enzymes.[3]

| Concentration (μg/mL) | % Inhibition (5-LOX) |

| 1000 | 79.40[3] |

| 500 | 69.90[3] |

| 250 | 60.20[3] |

| 125 | 51.90[3] |

| 62.50 | 44.80[3] |

The calculated IC₅₀ value for 5-LOX inhibition was 105 μg/mL.[3] For COX-1, the compound showed inhibition levels from 64.79% to 31.53% at concentrations from 1000 to 62.50 μg/mL, with an IC₅₀ of 314 μg/mL.[3]

Illustrative Experimental Workflow:

Caption: Workflow for evaluating the bioactivity of a novel compound.

Conclusion

The primary impediment to providing a comprehensive technical guide on This compound is the lack of a specific CAS number, which is fundamental for accurate data retrieval in chemical and biological sciences. While the molecular formula C₉H₁₇NO₂ is defined, it corresponds to multiple isomers with distinct properties. This report has summarized the available information on structurally confirmed isomers and related compounds to provide a contextual understanding for researchers. Future investigations should prioritize the unambiguous identification and characterization of this compound to enable targeted research into its properties and potential applications.

References

- 1. Ethyl 1-pyrrolidinepropanoate | C9H17NO2 | CID 80590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate | C9H17NO2 | CID 10942897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Identity of Ethyl 2-pyrrolidin-1-ylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The seemingly straightforward chemical name "Ethyl 2-pyrrolidin-1-ylpropanoate" presents a notable ambiguity in chemical literature and databases, leading to potential confusion in research and development. This technical guide aims to dissect this ambiguity by presenting a comprehensive analysis of the most likely candidate structures, their corresponding physicochemical properties, synthesis protocols, and methods for definitive molecular weight determination.

Unraveling the Ambiguity: Three Potential Candidates

Our investigation into the chemical landscape reveals three primary compounds that could be identified as "this compound" or a closely related isomer. The subtle differences in their structures lead to distinct molecular weights and properties.

| Candidate Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1. This compound | C₉H₁₇NO₂ | 171.24 |

| 2. Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate | C₁₀H₁₉NO₂ | 185.26 [1] |

| 3. ethyl 2-(4-methyl-1H-pyrrol-2-yl)propanoate | C₁₀H₁₅NO₂ | 181.23 [2] |

It is imperative for researchers to confirm the precise structure they are working with to ensure the accuracy and reproducibility of their results. The following sections provide detailed information on each of these compounds.

Physicochemical Properties

The physical and chemical properties of these compounds are summarized below, offering key data points for identification and handling.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| CAS Number | Not explicitly found for this isomer |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Table 2: Physicochemical Properties of Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₂ |

| Molecular Weight | 185.26 g/mol [1] |

| CAS Number | 42980-61-0[1] |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Table 3: Physicochemical Properties of ethyl 2-(4-methyl-1H-pyrrol-2-yl)propanoate

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol [2] |

| CAS Number | Not explicitly found for this isomer |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

| XLogP3 | 1.8[2] |

Experimental Protocols

Detailed methodologies for the synthesis and molecular weight determination are crucial for practical application in a laboratory setting.

Synthesis Protocols

Protocol 1: Synthesis of this compound (Hypothetical)

Materials:

-

Pyrrolidine

-

Ethyl 2-bromopropanoate

-

A non-nucleophilic base (e.g., potassium carbonate or triethylamine)

-

Anhydrous aprotic solvent (e.g., acetonitrile or dimethylformamide)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.0 equivalent) and the non-nucleophilic base (1.2 equivalents) in the anhydrous aprotic solvent.

-

Cool the mixture in an ice bath.

-

Add ethyl 2-bromopropanoate (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the salt byproduct.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the desired product and remove the solvent to yield pure this compound.

Protocol 2: Synthesis of Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate (Adapted from Methyl Ester Synthesis)

A synthesis for the corresponding methyl ester, Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate, has been described and involves a Michael addition of pyrrolidine to methyl methacrylate.[3] The synthesis of the ethyl ester would follow a similar procedure, substituting ethyl methacrylate for methyl methacrylate.

Materials:

-

Pyrrolidine

-

Ethyl methacrylate

-

Methanol (as solvent)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a solution of pyrrolidine (1.0 equivalent) in methanol, add ethyl methacrylate (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or column chromatography to yield Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate.

Protocol 3: Synthesis of ethyl 2-(4-methyl-1H-pyrrol-2-yl)propanoate (General Paal-Knorr Pyrrole Synthesis Approach)

While a specific protocol for this exact molecule was not found, its synthesis would likely follow a variation of the Paal-Knorr pyrrole synthesis. This would involve the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. A plausible retrosynthetic analysis suggests that the starting materials could be a derivative of a 1,4-dicarbonyl compound and an amino acid ester.

A more direct, though potentially lower-yielding, approach could be the direct alkylation of a pre-formed pyrrole ring.

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.

Instrumentation:

-

A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula determination.

Sample Preparation:

-

Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.

-

For ESI, the solution may need to be further diluted and acidified with a small amount of formic acid to promote protonation.

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, a gas chromatography (GC) system is commonly used.

-

Acquire the mass spectrum in the positive ion mode.

-

For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ for ESI). This will be the peak with the highest mass-to-charge ratio (m/z), excluding isotopic peaks.

-

The m/z value of the molecular ion directly corresponds to the molecular weight of the compound.

-

In HRMS, the exact mass can be used to determine the elemental composition, confirming the molecular formula.

-

Analyze the fragmentation pattern to further confirm the structure of the molecule. For example, in this compound, one might expect to see fragmentation corresponding to the loss of the ethoxy group (-OC₂H₅) or cleavage of the pyrrolidine ring.

Visualizing the Workflow

The following diagram illustrates the logical workflow for identifying and characterizing the correct isomer of this compound.

Caption: Logical workflow for isomer identification.

This comprehensive guide provides researchers with the necessary information to navigate the ambiguity surrounding "this compound." By carefully considering the potential isomers, utilizing the provided experimental frameworks, and employing precise analytical techniques, scientists can ensure the accuracy and integrity of their research in drug development and other chemical sciences.

References

In-depth Technical Guide: Spectroscopic Data of Ethyl 2-pyrrolidin-1-ylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-pyrrolidin-1-ylpropanoate. Due to the limited availability of a comprehensive, publicly accessible dataset for this specific molecule, this guide also includes information on closely related analogs to offer valuable comparative insights.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.30 | Quartet | 1H | Pyrrolidine-CH -C=O |

| ~2.70 - 2.90 | Multiplet | 2H | Pyrrolidine -CH₂ -N |

| ~2.50 - 2.65 | Multiplet | 2H | Pyrrolidine -CH₂ -N |

| ~1.80 - 2.00 | Multiplet | 4H | Pyrrolidine -CH₂ -CH₂ - |

| ~1.30 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.25 | Doublet | 3H | Pyrrolidine-CH-CH₃ |

Note: These are predicted values and may vary from experimental results.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~173.5 | C =O (Ester) |

| ~63.0 | -O-CH₂ -CH₃ |

| ~60.5 | Pyrrolidine-CH -C=O |

| ~52.0 | Pyrrolidine -CH₂ -N |

| ~23.5 | Pyrrolidine -CH₂ -CH₂- |

| ~15.0 | Pyrrolidine-CH-CH₃ |

| ~14.0 | -O-CH₂-CH₃ |

Note: These are predicted values and may vary from experimental results.

Table 3: Key IR Absorption Bands for Structurally Similar Compounds

| Wavenumber (cm⁻¹) | Functional Group |

| ~2970 | C-H stretch (alkane) |

| ~1735 | C=O stretch (ester) |

| ~1180 | C-O stretch (ester) |

Note: This data is based on general ranges for the functional groups present in the molecule and data from similar ester and pyrrolidine-containing compounds.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 171.12 | [M]⁺ (Molecular Ion) |

| 126.09 | [M - OCH₂CH₃]⁺ |

| 98.09 | [M - COOCH₂CH₃]⁺ |

| 70.06 | [C₄H₈N]⁺ (Pyrrolidine fragment) |

Note: Fragmentation patterns are predicted and may differ in experimental mass spectrometry.

Experimental Protocols

Proposed Synthesis of this compound:

A plausible method for the synthesis of this compound is the N-alkylation of pyrrolidine with ethyl 2-bromopropanoate.

Reaction Scheme:

General Procedure:

-

To a solution of pyrrolidine (1.1 equivalents) in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide), a base such as potassium carbonate (1.5 equivalents) is added.

-

The mixture is stirred at room temperature, and ethyl 2-bromopropanoate (1.0 equivalent) is added dropwise.

-

The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization:

The purified product would then be characterized by standard spectroscopic methods:

-

¹H NMR and ¹³C NMR spectroscopy to confirm the carbon-hydrogen framework.

-

Infrared (IR) spectroscopy to identify the characteristic functional groups, particularly the ester carbonyl group.

-

Mass spectrometry to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

To aid in the understanding of the proposed experimental workflow, the following diagram is provided.

Caption: Proposed workflow for the synthesis and characterization of this compound.

An In-Depth Technical Guide to the ¹H NMR Analysis of Ethyl 2-(Pyrrolidin-1-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Ethyl 2-(pyrrolidin-1-yl)propanoate. The document outlines the predicted spectral data based on established chemical shift principles, a comprehensive experimental protocol for data acquisition, and a visual correlation map of the molecular structure to its NMR signals. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, pharmacology, and drug development for the structural elucidation and verification of this compound.

Molecular Structure and ¹H NMR Correlation

The structure of Ethyl 2-(pyrrolidin-1-yl)propanoate contains several distinct proton environments, which give rise to a characteristic ¹H NMR spectrum. The key to interpreting the spectrum lies in understanding how the electronic environment of each proton influences its chemical shift and coupling interactions. The diagram below illustrates the predicted correlation between each unique proton in the molecule and its corresponding signal in the ¹H NMR spectrum.

Caption: Molecular structure of Ethyl 2-(pyrrolidin-1-yl)propanoate and its predicted ¹H NMR signal correlations.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for Ethyl 2-(pyrrolidin-1-yl)propanoate. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm and are based on the analysis of similar chemical structures and established principles of NMR spectroscopy. Protons on carbons adjacent to electronegative atoms like oxygen and nitrogen are shifted downfield.

| Proton Assignment | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -O-CH₂ -CH₃ | a | ~ 4.1 | Quartet (q) | ~ 7.1 | 2H |

| N-CH (CH₃)- | c | ~ 3.3 | Quartet (q) | ~ 7.0 | 1H |

| Pyrrolidine α-CH₂ | e | ~ 2.7 | Multiplet (m) | - | 4H |

| Pyrrolidine β-CH₂ | f | ~ 1.8 | Multiplet (m) | - | 4H |

| N-CH(CH₃ )- | d | ~ 1.3 | Doublet (d) | ~ 7.0 | 3H |

| -O-CH₂-CH₃ | b | ~ 1.2 | Triplet (t) | ~ 7.1 | 3H |

Note: The chemical shifts for the pyrrolidine protons (e, f) are presented as multiplets due to the potential for complex second-order coupling effects and potential diastereotopicity.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum for Ethyl 2-(pyrrolidin-1-yl)propanoate.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the high-purity Ethyl 2-(pyrrolidin-1-yl)propanoate sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

2. Instrument Setup and Calibration:

-

The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Before sample analysis, ensure the spectrometer is properly shimmed to optimize the magnetic field homogeneity. This is crucial for obtaining sharp spectral lines and accurate coupling constant measurements.

-

The probe should be tuned to the proton frequency.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for quantitative analysis.

-

Number of Scans (NS): A minimum of 8 or 16 scans is recommended to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of proton chemical shifts.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually to ensure all peaks are in the pure absorption mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the peak multiplicities and measure the coupling constants (J-values) in Hertz.

The workflow for this experimental protocol can be visualized as follows:

Caption: Standard workflow for ¹H NMR data acquisition and processing.

By following this guide, researchers can reliably obtain and interpret the ¹H NMR spectrum of Ethyl 2-(pyrrolidin-1-yl)propanoate, facilitating its unambiguous identification and characterization.

Mass Spectrometry of Ethyl 2-pyrrolidin-1-ylpropanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometric behavior of Ethyl 2-pyrrolidin-1-ylpropanoate. Due to the limited availability of direct experimental data for this specific compound, this document leverages established fragmentation patterns of structurally similar molecules, such as N-alkylated amino acid esters, to predict its mass spectrum under electron ionization (EI).

Predicted Electron Ionization Mass Spectrometry Fragmentation

Electron ionization (EI) mass spectrometry is a powerful technique for the structural elucidation of volatile organic compounds. The fragmentation of this compound is anticipated to be driven by the presence of the nitrogen atom within the pyrrolidine ring and the ester functional group, leading to characteristic cleavage pathways.

The primary fragmentation events are expected to involve alpha-cleavage adjacent to the nitrogen atom, cleavage of the ester group, and rearrangements. The predicted major fragments and their corresponding mass-to-charge ratios (m/z) are summarized below.

Table 1: Predicted Mass Fragments for this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 171 | [M]+• (Molecular Ion) | Intact molecule with one electron removed |

| 126 | [M - C2H5O]+ | Loss of the ethoxy radical from the ester |

| 100 | [M - COOC2H5]+ | Loss of the ethyl carboxylate radical |

| 98 | [C6H12N]+ | Alpha-cleavage at the bond between the carbonyl carbon and the alpha-carbon |

| 84 | [C5H10N]+ | Cleavage of the ethyl group from the propanoate chain |

| 70 | [C4H8N]+ | Fragmentation of the pyrrolidine ring |

Proposed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

To obtain an experimental mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization is recommended.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this type of compound.

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on sample concentration.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40 - 400

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Sample Preparation:

-

Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to follow several key pathways originating from the molecular ion ([M]+• at m/z 171). The primary cleavages are initiated by the charge localization on the nitrogen atom.

Caption: Predicted EI fragmentation pathway of this compound.

Interpretation of the Fragmentation Pathway

The proposed fragmentation pathway highlights the most probable cleavage events for this compound upon electron ionization:

-

Formation of m/z 126: This fragment arises from the loss of an ethoxy radical (•OC2H5) from the molecular ion. This is a common fragmentation for ethyl esters.

-

Formation of m/z 100: The loss of the entire ethyl carboxylate radical (•COOC2H5) leads to the formation of the N-pyrrolidinyl ethyl radical cation. This is a result of cleavage at the alpha-carbon to the carbonyl group.

-

Formation of m/z 98: This prominent ion is likely formed through an alpha-cleavage adjacent to the nitrogen atom within the pyrrolidine ring, followed by a rearrangement. This type of cleavage is characteristic of N-alkylated amines.

-

Formation of m/z 84 and 70: These smaller fragments are likely the result of subsequent fragmentation of the m/z 100 ion, involving the loss of methylene and ethylene groups, respectively, from the ethyl side chain and pyrrolidine ring.

The relative abundances of these fragments in an experimental spectrum would provide valuable information for confirming the structure of this compound. The principles of mass spectral fragmentation of N-substituted alpha-amino acid esters and related compounds provide a strong basis for these predictions.[1][2] The study of fragmentation patterns of similar molecules, such as ketamine analogues and other pyrrolidinophenone cathinones, also supports the proposed cleavage mechanisms involving the pyrrolidine ring.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones | National Institute of Justice [nij.ojp.gov]

Purity analysis of Ethyl 2-pyrrolidin-1-ylpropanoate

An In-depth Technical Guide to the Purity Analysis of Ethyl 2-pyrrolidin-1-ylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of this compound, a tertiary amine and an ethyl ester derivative. The purity of this compound is critical for its application in research and development, where impurities can lead to erroneous experimental results or adverse effects in drug discovery pipelines. This document outlines a plausible synthetic route, identifies potential impurities, and details robust analytical techniques for their detection and quantification.

Synthesis and Potential Impurities

A common and straightforward method for the synthesis of this compound is the N-alkylation of pyrrolidine with ethyl 2-bromopropanoate. This reaction typically proceeds via a nucleophilic substitution mechanism.

Reaction Scheme:

Caption: Workflow for the purity analysis of this compound.

Hypothetical Biological Context: Anti-Inflammatory Signaling Pathway

While the specific biological activity of this compound is not extensively documented, many pyrrolidine derivatives exhibit biological effects. For illustrative purposes, the following diagram depicts a simplified signaling pathway for inflammation, a common target for novel chemical entities. This is a hypothetical representation of where a compound of this class could potentially act.

Caption: Hypothetical anti-inflammatory signaling pathway and potential points of inhibition.

Conclusion

The purity analysis of this compound requires a combination of orthogonal analytical techniques to ensure a comprehensive assessment. The methodologies outlined in this guide, including GC-MS, HPLC with universal detection, and NMR spectroscopy, provide a robust framework for identifying and quantifying potential impurities arising from a typical synthetic route. For researchers and drug development professionals, the implementation of these detailed analytical protocols is essential for ensuring the quality and reliability of their scientific work.

An In-depth Technical Guide to the Solubility of Ethyl 2-pyrrolidin-1-ylpropanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-pyrrolidin-1-ylpropanoate is a heterocyclic compound of interest in pharmaceutical research and development. Understanding its solubility in various organic solvents is critical for its synthesis, purification, formulation, and pharmacokinetic profiling. This technical guide provides a comprehensive overview of the methodologies to determine the solubility of this compound, outlines a structured approach for data presentation, and discusses the general physicochemical properties of related pyrrolidine derivatives. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on empowering researchers with the necessary protocols to generate and interpret this crucial information.

Introduction to this compound and its Significance

This compound belongs to the class of pyrrolidine derivatives, a versatile scaffold in medicinal chemistry. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a key structural motif in numerous natural products and synthetic drugs.[1] The incorporation of this scaffold can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affect its biological activity.[1] The ester functionality in this compound suggests its potential role as a building block in the synthesis of more complex molecules.

A thorough understanding of the solubility of a new chemical entity (NCE) like this compound is fundamental in the early stages of drug development. Solubility data informs the selection of appropriate solvents for:

-

Synthesis and Recrystallization: To ensure efficient reaction kinetics and high purity of the final compound.

-

Chromatographic Purification: For the selection of mobile phases in techniques like High-Performance Liquid Chromatography (HPLC).

-

Formulation Development: To create stable and bioavailable dosage forms.

-

In vitro and in vivo screening: To prepare accurate concentrations for biological assays.

Physicochemical Properties and Predicted Solubility

While specific experimental data for this compound is scarce, we can infer some of its properties based on its structure and related compounds.

-

Structure: The molecule contains a polar tertiary amine within the pyrrolidine ring and an ester group, which can act as a hydrogen bond acceptor. The ethyl and propanoate moieties contribute to its lipophilicity.

-

Predicted Solubility: Based on the principle of "like dissolves like," this compound is expected to be soluble in polar aprotic solvents and have some solubility in polar protic solvents. Its solubility in nonpolar solvents is likely to be limited. A related compound, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, has been described as soluble in polar organic solvents.[2]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, heptane) of analytical grade.

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

General Experimental Workflow

The determination of solubility follows a systematic process to ensure accuracy and reproducibility.

Caption: Workflow for Solubility Determination.

Detailed Protocols

This is the gold standard method for determining thermodynamic solubility.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter compatible with the solvent.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of the compound in the specific solvent based on the concentration of the saturated solution.

-

For rapid screening of solubility in multiple solvents, a miniaturized method can be employed.

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO).

-

-

Assay Plate Preparation:

-

In a 96-well plate, add a small volume of the stock solution to each well.

-

Add the various organic solvents to be tested to the wells.

-

-

Equilibration and Analysis:

-

Shake the plate for a set period (e.g., 2-4 hours).

-

Measure the turbidity or light scattering of each well using a plate reader to assess the extent of precipitation.

-

Alternatively, the concentration in the supernatant can be determined after centrifugation of the plate.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Organic Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic Solvents | |||

| Methanol | 32.7 | Data to be determined | Data to be determined |

| Ethanol | 24.5 | Data to be determined | Data to be determined |

| Polar Aprotic Solvents | |||

| Acetonitrile | 37.5 | Data to be determined | Data to be determined |

| Acetone | 20.7 | Data to be determined | Data to be determined |

| Ethyl Acetate | 6.0 | Data to be determined | Data to be determined |

| Dichloromethane | 9.1 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined |

| N,N-Dimethylformamide (DMF) | 36.7 | Data to be determined | Data to be determined |

| Nonpolar Solvents | |||

| Toluene | 2.4 | Data to be determined | Data to be determined |

| Heptane | 1.9 | Data to be determined | Data to be determined |

Factors Influencing Solubility

The solubility of this compound will be influenced by several factors:

-

Solvent Polarity: As a molecule with both polar and nonpolar regions, its solubility will vary significantly with the polarity of the solvent.[3]

-

Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[4] This relationship should be determined experimentally.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will influence its interaction with the ester and amine functionalities of the compound.[3]

-

Purity of the Compound: Impurities can affect the measured solubility.

Logical Relationships in Solubility Testing

The process of selecting an appropriate solvent and determining solubility involves a series of logical steps.

Caption: Solvent Selection and Solubility Testing Logic.

Conclusion

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

Stability and Storage of Ethyl 2-pyrrolidin-1-ylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-pyrrolidin-1-ylpropanoate. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes information based on the known chemical properties of its core functional groups—a tertiary amine within a pyrrolidine ring and an ethyl ester—and draws parallels with structurally related molecules. The primary degradation pathways, including hydrolysis and oxidation, are discussed. Furthermore, this document outlines a representative experimental protocol for conducting forced degradation studies and developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its potential degradation products.

Introduction

This compound is a chemical entity of interest in various research and development sectors. Understanding its stability profile is critical for ensuring its quality, safety, and efficacy in its intended applications. The molecule's structure, featuring both a tertiary amine and an ester functional group, presents specific stability challenges that necessitate careful handling and storage. This guide aims to provide a foundational understanding of these challenges and to propose a systematic approach for stability assessment.

Potential Degradation Pathways

The chemical structure of this compound suggests two primary pathways for degradation: hydrolysis of the ester linkage and oxidation of the tertiary amine.

-

Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions. This reaction would lead to the formation of 2-pyrrolidin-1-ylpropanoic acid and ethanol. The rate of hydrolysis is expected to be pH-dependent and to increase with temperature.

-

Oxidation: The nitrogen atom in the pyrrolidine ring is a tertiary amine, which can be susceptible to oxidation. Oxidative stress, for instance in the presence of peroxides or atmospheric oxygen, could lead to the formation of an N-oxide derivative.

dot

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

Based on the general handling procedures for pyrrolidine derivatives and esters, the following storage conditions are recommended to minimize degradation.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place, refrigerated (2-8 °C) for long-term storage. | To minimize the rate of potential hydrolytic and oxidative degradation. |

| Light | Protect from light. | To prevent potential photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize contact with oxygen and reduce the risk of oxidation. |

| Moisture | Store in a dry environment and keep the container tightly sealed. | To prevent hydrolysis. |

| Incompatible Materials | Avoid contact with strong acids, strong bases, and strong oxidizing agents. | These can catalyze degradation reactions such as hydrolysis and oxidation. |

Experimental Protocols: A Representative Approach

Due to the absence of specific published stability studies for this compound, a general protocol for forced degradation studies is proposed below. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Forced Degradation (Stress Testing)

Forced degradation studies should be performed on a single batch of the substance to identify the likely degradation products and to demonstrate the specificity of the analytical method.

Table 1: Proposed Conditions for Forced Degradation Studies

| Stress Condition | Proposed Method |

| Acid Hydrolysis | Dissolve the substance in 0.1 M HCl and heat at 60 °C for 24 hours. |

| Base Hydrolysis | Dissolve the substance in 0.1 M NaOH and keep at room temperature for 8 hours. |

| Oxidation | Treat a solution of the substance with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid substance to 80 °C for 48 hours. |

| Photostability | Expose the substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

Samples should be taken at appropriate time points and analyzed by a suitable analytical method, such as HPLC.

dot

Caption: A generalized workflow for forced degradation studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other excipients. A reverse-phase HPLC method with UV detection is a common and suitable approach.

Table 2: Representative HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A starting point could be 5% B, increasing to 95% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Photodiode Array (PDA) at a wavelength of maximum absorbance (e.g., ~210 nm, as the chromophore is limited). |

| Injection Volume | 10 µL |

Method validation should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in natural products, such as the amino acid proline, and its synthetic accessibility have made it a "versatile scaffold" for the development of novel therapeutic agents.[1][3] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a critical factor in achieving target selectivity and desired pharmacological profiles.[1][2] This increased three-dimensional coverage, a phenomenon known as "pseudorotation," along with the potential for multiple stereogenic centers, provides a rich platform for generating diverse molecular architectures with a wide spectrum of biological activities.[1][2]

This technical guide provides an in-depth overview of the diverse biological activities of pyrrolidine derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways and experimental workflows.

Diverse Biological Activities of Pyrrolidine Derivatives

Pyrrolidine-containing compounds have demonstrated a remarkable breadth of pharmacological effects, positioning them as valuable leads in numerous therapeutic areas.[4] These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and enzyme inhibitory effects.[4][5] The strategic functionalization of the pyrrolidine ring allows for the fine-tuning of these activities and the development of potent and selective drug candidates.

Anticancer Activity

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, with various substituted analogs exhibiting potent cytotoxicity against a range of cancer cell lines. A notable example includes spiro[pyrrolidine-3,3'-oxindoles], which have been investigated for their dual-activity against histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2).[1]

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| Spiro[pyrrolidine-3,3'-oxindoles] | Compound 5g | HCT-116 (Colon) | 5.00 ± 0.66 µM | [6] |

| HepG2 (Liver) | 5.00 ± 0.66 µM | [6] | ||

| MCF-7 (Breast) | 5.00 ± 0.66 µM | [6] | ||

| Spiro[pyrrolidine-2,3′-oxindoles] | Compound 4c | A549 (Lung) | 34.99 µM | [7] |

| Compound 4f | A549 (Lung) | 42.11 µM | [7] | |

| Compound 4m | A549 (Lung) | 47.92 µM | [7] | |

| Compound 4q | A549 (Lung) | 39.81 µM | [7] | |

| Compound 4t | A549 (Lung) | 45.63 µM | [7] | |

| Pyrrolidinyl-spirooxindoles | Compound 5l | MCF-7 (Breast) | 3.4 µM | [8] |

| MDA-MB-231 (Breast) | 8.45 µM | [8] | ||

| Compound 5o | MCF-7 (Breast) | 4.12 µM | [8] | |

| MDA-MB-231 (Breast) | 4.32 µM | [8] | ||

| Compound 5g | MCF-7 (Breast) | 2.8 µM | [8] |

Antimicrobial Activity

The pyrrolidine scaffold is a key component in numerous antibacterial and antifungal agents. These derivatives can exert their effects through various mechanisms, including the inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[9]

Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives

| Compound Class | Derivative | Microorganism | Activity (MIC) | Reference |

| Pyrrolidine-based benzenesulfonamides | Compound 15a | Acinetobacter baumannii | 31.25 µg/mL | [9] |

| Compound 15b | Acinetobacter baumannii | 31.25 µg/mL | [9] | |

| Compound 15c-f | Acinetobacter baumannii | 62.5 µg/mL | [9] | |

| 1,2,4-Oxadiazole pyrrolidines | Compound 22c (vs. E. coli DNA gyrase) | - | 120 ± 10 nM (IC50) | [9] |

| Thiazole-based pyrrolidines | Compound 11 | Staphylococcus aureus | 30.53 ± 0.42 mm (inhibition zone at 400 µg) | [10] |

| Bacillus cereus | 21.70 ± 0.36 mm (inhibition zone at 400 µg) | [10] | ||

| Pyrrolidine-2,5-dione derivatives | Compound 8 | Staphylococcus aureus | 16 µg/mL | [11] |

| Vibrio cholerae NB2 | 64 µg/mL | [11] | ||

| Vibrio cholerae SG24 | 32 µg/mL | [11] | ||

| Vibrio cholerae CO6 | 64 µg/mL | [11] | ||

| Candida albicans ATCC10231 | 256 µg/mL | [11] | ||

| Candida tropicalis PK233 | 128 µg/mL | [11] | ||

| Cryptococcus neoformans H99 | 64 µg/mL | [11] |

Enzyme Inhibitory Activity

Pyrrolidine derivatives have been successfully designed as potent and selective inhibitors of various enzymes implicated in disease pathogenesis. This includes α-glucosidase and dipeptidyl peptidase-IV (DPP-IV) for the management of diabetes, and N-acylethanolamine acid amidase (NAAA) for inflammatory conditions.

Table 3: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives

| Enzyme Target | Compound Class | Derivative | Activity (IC50) | Reference |

| α-Glucosidase | Dihydroxy pyrrolidines | Compound 3g (4-methoxy analogue) | 18.04 µg/mL | [12][13] |

| Compound 3f | 27.51 µg/mL | [12][13] | ||

| α-Amylase | Dihydroxy pyrrolidines | Compound 3g (4-methoxy analogue) | 26.24 µg/mL | [12][13] |

| Compound 3a | 36.32 µg/mL | [12][13] | ||

| Dipeptidyl Peptidase-IV (DPP-IV) | Pyrrolidine sulfonamides | Compound 23d (4-trifluorophenyl substitution) | 11.32 ± 1.59 μM | [3] |

| N-Acylethanolamine Acid Amidase (NAAA) | Pyrrolidine hybrid molecules | - | - | [3] |

| C-X-C Motif Chemokine Receptor 4 (CXCR4) | Pyridine, piperazine, and pyrimidine containing pyrrolidine | Compound 26 | 79 nM (binding affinity) | [9] |

| 0.25 nM (calcium flux) | [9] | |||

| (S)-pyrrolidines | Compound 51a (R¹ = 3-CH₃) | 79 nM | [14] | |

| Epidermal Growth Factor Receptor (EGFR) | Pyrrolidinyl-spirooxindoles | Compound 5g | 0.026 µM | [8] |

| Compound 5l | 0.067 µM | [8] | ||

| Compound 5n | 0.04 µM | [8] | ||

| Cyclin-Dependent Kinase 2 (CDK2) | Pyrrolidinyl-spirooxindoles | Compound 5g | 0.301 µM | [8] |

| Compound 5l | 0.345 µM | [8] | ||

| Compound 5n | 0.557 µM | [8] |

Anticonvulsant Activity

The pyrrolidine-2,5-dione moiety is a well-established pharmacophore in the design of anticonvulsant agents. These compounds often exhibit efficacy in standard preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Table 4: Anticonvulsant Activity of Selected Pyrrolidine-2,5-diones

| Compound | Seizure Model | Activity (ED50) | Reference |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6 ) | MES test | 68.30 mg/kg | [15] |

| 6 Hz (32 mA) test | 28.20 mg/kg | [15] | |

| 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione (14 ) | Active in MES, scPTZ, and 6-Hz tests | - | [16] |

| 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methylpyrrolidine-2,5-dione (17 ) | Active in 6-Hz test | - | [16] |

| 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethylpyrrolidine-2,5-dione (23 ) | Active in MES, scPTZ, and 6-Hz tests | - | [16] |

| 3,3-dimethyl-1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione (26 ) | Active in 6-Hz test | - | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Pyrrolidine Derivatives

General Protocol for the Synthesis of 1,4,5-Trisubstituted Pyrrolidine-2,3-dione Enamine Derivatives [17]

-

Synthesis of 4-acetyl-3-hydroxy-3-pyrroline-2-ones:

-

A mixture of an aromatic aldehyde (10 mmol), ethyl 2,4-dioxovalerate (10 mmol), and an aniline (10 mmol) in glacial acetic acid (20 mL) is refluxed for 4-6 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the desired 4-acetyl-3-hydroxy-3-pyrroline-2-one.

-

-

Synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione enamine derivatives:

-

A solution of the 4-acetyl-3-hydroxy-3-pyrroline-2-one (1 mmol) and an aliphatic amine (1.2 mmol) in ethanol (10 mL) is stirred at room temperature for 2-4 hours.

-

The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization from ethanol to yield the final enamine derivative.

-

In Vitro Biological Assays

α-Glucosidase Inhibition Assay [12]

-

Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 10 µL of α-glucosidase enzyme solution (1 U/mL) to each well containing the test compound at various concentrations.

-

Incubate the plate at 37°C for 20 minutes.

-

Add 125 µL of 0.1 M phosphate buffer (pH 6.8) to each well.

-

Initiate the reaction by adding 20 µL of 1 M p-nitrophenyl-α-D-glucopyranoside (p-NPG) substrate.

-

Incubate the plate for an additional 30 minutes at 37°C.

-

Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and the IC50 value.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Screening Assay [18][19]

-

Prepare a dilution series of the test inhibitor.

-

In a 96-well plate, add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the inhibitor to the sample wells.

-

For the 100% initial activity wells, add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV, and 10 µL of solvent.

-

For the background wells, add 40 µL of Assay Buffer and 10 µL of solvent.

-

Initiate the reactions by adding 50 µL of the fluorogenic substrate solution (e.g., Gly-Pro-AMC) to all wells.

-

Cover the plate and incubate for 30 minutes at 37°C.

-

Read the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Calculate the percentage of inhibition and the IC50 value.

N-Acylethanolamine Acid Amidase (NAAA) Activity Assay [1][20]

-

Incubate the substrate (e.g., palmitoylethanolamide) in 100 mM NaH₂PO₄, 100 mM sodium citrate, 0.1% Triton-X 100, and 3 mM DTT at pH 4.5 with the enzyme source (e.g., lysosomal extract) at 37°C for 30 minutes.

-

Terminate the reaction by adding a cold mixture of methanol and chloroform (1:1) containing an internal standard.

-

Analyze the lipid extract by liquid chromatography/mass spectrometry (LC/MS) to quantify the amount of product formed or substrate remaining.

CXCR4 Antagonist Binding Affinity Assay [21]

-

Pre-incubate MDA-MB-231 breast cancer cells with the test compounds at various concentrations (e.g., 1, 10, 100, and 1000 nM).

-

Add biotinylated TN140 (a potent CXCR4 antagonist) conjugated to a fluorescent dye (e.g., rhodamine).

-

After incubation, wash the cells to remove unbound reagents.

-

Measure the fluorescence intensity using a suitable instrument (e.g., flow cytometer or fluorescence microscope).

-

A decrease in fluorescence intensity compared to the control (no test compound) indicates competitive binding of the test compound to the CXCR4 receptor.

Antimicrobial Susceptibility Testing (Broth Microdilution Method) [10]

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticonvulsant Activity Screening (MES and scPTZ Tests) [5][15][16]

-

Maximal Electroshock (MES) Test:

-

Administer the test compound to mice, typically via intraperitoneal injection.

-

After a predetermined time, subject the animals to a brief electrical stimulus through corneal electrodes to induce a tonic hindlimb extension seizure.

-

The ability of the compound to prevent this seizure is recorded as a measure of anticonvulsant activity.

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Administer the test compound to mice.

-

After a specific time, inject a convulsive dose of pentylenetetrazole subcutaneously.

-

Observe the animals for the occurrence of clonic seizures for a defined period.

-

Protection against these seizures indicates anticonvulsant activity.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows related to the biological activity of pyrrolidine derivatives.

Figure 1. Inhibition of the CXCL12/CXCR4 signaling pathway by a pyrrolidine-based antagonist.

Figure 2. Mechanism of action of pyrrolidine-based DPP-IV inhibitors for type 2 diabetes.

Figure 3. A generalized workflow for the in vitro screening of pyrrolidine derivatives for anticancer activity.

Conclusion

The pyrrolidine scaffold continues to be a highly privileged and fruitful starting point for the design and discovery of new therapeutic agents. Its structural and stereochemical diversity allows for the generation of compounds with a wide array of biological activities, addressing a multitude of unmet medical needs. This technical guide has provided a comprehensive overview of the significant pharmacological potential of pyrrolidine derivatives, supported by quantitative data and detailed experimental protocols. The continued exploration of this versatile heterocyclic core, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly lead to the development of the next generation of innovative medicines.

References

- 1. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dial.uclouvain.be [dial.uclouvain.be]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Document: Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. (CHEMBL4765416) - ChEMBL [ebi.ac.uk]

- 5. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]

- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 18. oatext.com [oatext.com]

- 19. content.abcam.com [content.abcam.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the Pyrrolidinone Scaffold

An In-depth Technical Guide to the Pyrrolidinone Core in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone ring, a five-membered γ-lactam, is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence in drug discovery can be attributed to several key features. The sp³-hybridized carbon atoms create a non-planar, three-dimensional structure that allows for a broader exploration of pharmacophore space compared to flat, aromatic systems.[4][5] This "pseudorotation" of the ring provides conformational flexibility, while the presence of stereogenic centers allows for fine-tuning of molecular geometry to achieve specific and potent interactions with biological targets.[4][5] Furthermore, the pyrrolidinone moiety can enhance physicochemical properties such as aqueous solubility, contributing to improved pharmacokinetic profiles.[6][7][8] This guide provides a comprehensive overview of the synthesis, pharmacological activities, structure-activity relationships, and key experimental protocols associated with this versatile heterocyclic core.

Synthesis Strategies

The construction of the pyrrolidinone ring and its derivatives can be achieved through various synthetic methodologies, including cyclization reactions, 1,3-dipolar cycloadditions, and modern multi-component reactions (MCRs).[4][9] MCRs are particularly efficient, allowing for the construction of complex molecules in a single step from three or more starting materials, often with high atom economy and reduced waste.[9]

Caption: General workflow for multi-component synthesis of pyrrolidinones.

Pharmacological Activities and Therapeutic Applications

The pyrrolidinone scaffold is a cornerstone in the development of drugs across a wide spectrum of diseases, demonstrating its remarkable versatility.

Anticancer Activity

Pyrrolidinone derivatives have shown significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[10] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and migration, such as tyrosine kinases (e.g., VEGFR-2, PDGFRβ), and the induction of apoptosis.[10][11] Many synthetic derivatives have demonstrated potent anti-proliferative activities with minimal side effects in preclinical studies.[10]

Table 1: Anticancer Activity of Selected Pyrrolidinone Derivatives

| Compound | Cancer Cell Line | Activity Type | Potency (IC₅₀ / EC₅₀) | Reference |

|---|---|---|---|---|

| 15n (Quinazoline derivative) | A549 (Lung) | Anti-proliferation | 1.91 µM | [12] |

| 19j (Benzimidazole carboxamide) | MDA-MB-436 (Breast) | Cytotoxicity | 17.4 µM | [4] |

| 19j (Benzimidazole carboxamide) | CAPAN-1 (Pancreatic) | Cytotoxicity | 11.4 µM | [4] |

| 85p (Pyrrolidine derivative) | A549 (Lung) | Cytotoxicity | 15.7 µM | [4] |

| Diphenylamine-Pyrrolidinone-Hydrazone | PPC-1 (Prostate) | Cytotoxicity | 2.5 - 20.2 µM | [13][14] |

| Diphenylamine-Pyrrolidinone-Hydrazone | IGR39 (Melanoma) | Cytotoxicity | 2.5 - 20.2 µM | [13][14] |

| Compound 12 (Pyrrolidone-fused pyrrole) | VEGFR-2 Kinase | Inhibition | 0.057 µM | [11] |

| Compound 11 (Pyrrolidone-fused pyrrole) | PDGFRβ Kinase | Inhibition | 0.031 µM |[11] |

Enzyme Inhibition

The pyrrolidinone core serves as an effective scaffold for designing potent and selective enzyme inhibitors.

-

Autotaxin (ATX) Inhibitors : ATX is a key enzyme that produces lysophosphatidic acid (LPA), a signaling molecule implicated in inflammation, fibrosis, and cancer.[15] Several 2-pyrrolidinone derivatives, including boronic and carboxylic acid analogs, have been identified as potent ATX inhibitors.[15]

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors : Several approved drugs for type 2 diabetes, such as Vildagliptin, feature a pyrrolidine moiety and act by inhibiting the DPP-4 enzyme.[6][16]

-

Poly(ADP-ribose) Polymerase (PARP) Inhibitors : PARP enzymes are involved in DNA damage repair, and their inhibition is a validated strategy in cancer therapy. Pyrrolidine-based compounds have been developed as effective PARP-1 and PARP-2 inhibitors.[4]

Caption: Inhibition of the Autotaxin (ATX)-LPA signaling axis by pyrrolidinone derivatives.

Table 2: Enzyme Inhibition by Selected Pyrrolidinone Derivatives

| Compound | Target Enzyme | Activity Type | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Boronic acid derivative 21 | Autotaxin (ATX) | Inhibition | 35 nM | [15] |

| Boronic acid derivative 3k | Autotaxin (ATX) | Inhibition | 50 nM | [15] |

| Hydroxamic acid 16 | Autotaxin (ATX) | Inhibition | 700 nM | [15] |

| Compound 51a | CXCR4 Receptor | Binding Affinity | 79 nM |[4] |

Central Nervous System (CNS) Activity

The pyrrolidinone scaffold is prominent in drugs targeting the CNS.

-

Anticonvulsants : Pyrrolidine-2,5-dione has emerged as a valuable scaffold in the treatment of epilepsy.[4] Drugs like Levetiracetam contain a pyrrolidinone core and are widely used as anti-seizure medications.[17] Their mechanism often involves interaction with voltage-gated ion channels.[4]

-

Monoamine Transporter Inhibitors : Synthetic cathinones containing a pyrrolidine ring, such as α-PVP and α-PHP, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[18] Their reinforcing effects and abuse potential are strongly correlated with their potency and selectivity for DAT.[18]

References

- 1. researchgate.net [researchgate.net]

- 2. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 17. pnrjournal.com [pnrjournal.com]

- 18. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application